An In-Depth Technical Guide to Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate (CAS 1383973-53-2)
An In-Depth Technical Guide to Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate (CAS 1383973-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate, a key intermediate in the synthesis of advanced pharmaceutical agents. The bicyclo[3.2.1]octane scaffold is a rigid and structurally significant motif in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutics. This document details the chemical properties, a proposed synthetic pathway based on established methodologies, and the potential applications of this compound, particularly in the context of central nervous system (CNS) disorders. The guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, providing both theoretical insights and practical, actionable protocols.
Introduction: The Significance of the Bicyclo[3.2.1]octane Scaffold
The bicyclo[3.2.1]octane framework is a prominent structural feature in a multitude of biologically active natural products and synthetic molecules.[1][2] Its rigid, conformationally constrained nature provides a well-defined orientation of substituents in three-dimensional space, a critical attribute for achieving high-affinity and selective interactions with biological targets.[1] This scaffold has been successfully incorporated into compounds targeting a range of therapeutic areas, including CNS disorders.[3] Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate serves as a crucial building block, providing a strategically functionalized bicyclic core for further elaboration into complex drug candidates. The presence of a primary amine and a carbamate-protected amine at the bridgehead positions offers orthogonal handles for chemical modification, making it a versatile intermediate in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is essential for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1383973-53-2 | |
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| Topological Polar Surface Area | 64.4 Ų | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 |
Proposed Synthesis Pathway
While a specific, detailed synthesis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate has not been extensively published in peer-reviewed literature, a plausible and scientifically sound synthetic route can be constructed based on the disclosures in patent literature and established organic chemistry principles.[3] The proposed pathway commences with a commercially available starting material and proceeds through key transformations including the Curtius rearrangement and selective protection of a primary amine.
Diagram: Proposed Synthesis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate
Caption: Proposed synthetic route to the target compound.
Step-by-Step Experimental Protocols
The following protocols are based on well-established procedures for similar transformations and are provided as a guide for the synthesis of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate.
This multi-step procedure focuses on the conversion of the dicarboxylic acid to the corresponding diamine via a double Curtius rearrangement.
Materials:
-
Bicyclo[3.2.1]octane-1,5-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Toluene, Acetone, Water
-
Benzyl alcohol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend bicyclo[3.2.1]octane-1,5-dicarboxylic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride under reduced pressure to obtain the crude diacyl chloride.
-
Acyl Azide Formation: Dissolve the crude diacyl chloride in anhydrous acetone and cool the solution to 0 °C in an ice bath. In a separate flask, dissolve sodium azide in a minimal amount of water and add it dropwise to the diacyl chloride solution with vigorous stirring. Continue stirring at 0 °C for 1-2 hours.
-
Curtius Rearrangement: Carefully add the acyl azide solution to a preheated flask containing anhydrous toluene at 80-90 °C. The rearrangement is accompanied by the evolution of nitrogen gas.[4][5] Maintain the temperature until gas evolution ceases.
-
Carbamate Formation: Add benzyl alcohol to the toluene solution containing the diisocyanate and reflux for 2-4 hours to form the bis-Cbz protected diamine.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. The crude bis-Cbz protected diamine can be deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol or ethanol under a hydrogen atmosphere.[6][7] Alternatively, acidic hydrolysis with a strong acid like HBr in acetic acid can be employed.[8]
-
Work-up and Isolation: After deprotection, neutralize the reaction mixture with a suitable base (e.g., NaOH solution) and extract the diamine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield bicyclo[3.2.1]octane-1,5-diamine.
Diagram: The Curtius Rearrangement Mechanism
Caption: The concerted mechanism of the Curtius rearrangement.
This protocol describes the selective protection of one of the primary amino groups of the diamine.
Materials:
-
Bicyclo[3.2.1]octane-1,5-diamine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dichloromethane (DCM) or a similar solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: Dissolve bicyclo[3.2.1]octane-1,5-diamine (1 equivalent) in dichloromethane. Add a slight excess of a base such as sodium bicarbonate (e.g., 1.1 equivalents).
-
Addition of Cbz-Cl: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzyl chloroformate (approximately 0.95-1.0 equivalents to favor mono-protection) in dichloromethane dropwise with vigorous stirring.[6][8][9]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, a mixture of mono- and di-protected diamine, can be purified by column chromatography on silica gel to isolate the desired mono-Cbz protected product, Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate.
Characterization
Thorough characterization of Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is crucial to confirm its identity and purity. The following are the expected analytical data based on its structure and data from related compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (around 5.1 ppm), and complex multiplets for the protons of the bicyclo[3.2.1]octane core. The protons of the NH₂ and NH groups will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the carbamate (around 155-157 ppm), the aromatic carbons of the benzyl group (in the 127-137 ppm region), the benzylic carbon (around 67 ppm), and the distinct carbons of the bicyclic scaffold.
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 274.36 g/mol .
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the carbamate (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1680-1700 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
Applications in Drug Discovery
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is a valuable intermediate for the synthesis of compounds targeting the central nervous system. Patent literature indicates its use in the preparation of allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[3]
mGluR5 Modulators for CNS Disorders
mGluR5 is a G protein-coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in a variety of CNS disorders, including:
Allosteric modulators offer a more subtle approach to receptor modulation compared to orthosteric ligands, potentially leading to improved therapeutic windows and reduced side effects.[10] The rigid bicyclo[3.2.1]octane scaffold provided by Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate allows for the precise positioning of pharmacophoric elements to interact with the allosteric binding site of mGluR5.
Diagram: Role as a Scaffold in Drug Design
Caption: Versatility of the title compound as a synthetic intermediate.
Conclusion
Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate is a strategically important building block in medicinal chemistry. Its rigid bicyclic core and orthogonal protecting groups make it an ideal starting point for the synthesis of complex molecules, particularly those targeting CNS disorders like mGluR5 modulators. This technical guide has provided a comprehensive overview of its properties, a plausible and well-referenced synthetic pathway, and its potential applications. The detailed protocols and mechanistic insights are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery endeavors.
References
- Bicyclo[3.2.1]octyl amide derivatives and uses of same. WO2012088365A1.
- Curtius rearrangement. In Wikipedia.
- The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses.
- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules. 2018.
- mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents. PubMed.
- Selective Cleavage of Cbz-Protected Amines.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
- Curtius Rearrangement. Chemistry Steps.
- Expedient synthesis of bicyclo[3.2.1]octanes and bicyclo[3.3.1]nonanes via the double Michael addition to cyclic dienones. RSC Publishing.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- O-Benzylnicotinamide analogs as positive allosteric modulators of mGluR5.
- Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
- Computational Drug Design Applied to the Study of Metabotropic Glutam
- Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investig
- Bicyclo [3.2.1] octyl amide derivatives and usage thereof.
- Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI.
Sources
- 1. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2012088365A1 - Bicyclo[3.2.1]octyl amide derivatives and uses of same - Google Patents [patents.google.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. total-synthesis.com [total-synthesis.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mGluR5 negative allosteric modulators overview: a medicinal chemistry approach towards a series of novel therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]





